molecular formula C18H18N2O4S B2942299 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 477554-19-1

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2942299
CAS No.: 477554-19-1
M. Wt: 358.41
InChI Key: AYLSFMYEAAXMHE-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activities

  • Design and Synthesis of Novel Compounds for Antibacterial Use : A study focused on designing and synthesizing novel analogs with significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. The compounds displayed promising antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

  • Synthesis of Novel Compounds with Anti-Inflammatory and Analgesic Agents : Another research explored the synthesis of new compounds derived from visnaginone and khellinone, showcasing significant anti-inflammatory and analgesic activities. The compounds were screened as cyclooxygenase-1/cyclooxygenase-2 inhibitors (Abu‐Hashem et al., 2020).

Anticancer Activities

  • Cytotoxic Activity of Carboxamide Derivatives : Research on carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones revealed potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with some compounds showing IC50 values less than 10 nM. This indicates a potential pathway for developing new anticancer agents (Deady et al., 2005).

Oxidation and Synthesis Mechanisms

  • Oxidation Chemistry and Synthesis Approaches : Studies on the oxidation chemistry of similar compounds have provided insights into reaction mechanisms and synthesis pathways that could be applicable to the development of new therapeutic agents or research tools (Chen & Dryhurst, 1984; Levai et al., 2002).

Properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-18(2)8-11-15(12(21)9-18)25-17(19-11)20-16(22)10-3-4-13-14(7-10)24-6-5-23-13/h3-4,7H,5-6,8-9H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLSFMYEAAXMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC4=C(C=C3)OCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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